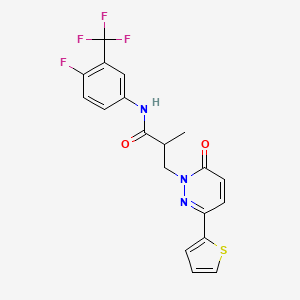

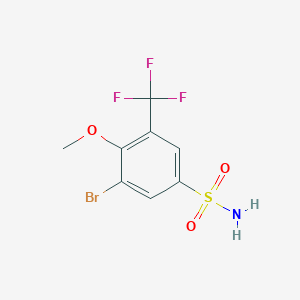

![molecular formula C10H17ClN4O2 B2646336 N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+ CAS No. 1820717-19-8](/img/structure/B2646336.png)

N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole derivatives are known to exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives generally consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . The specific structure of your compound would depend on the positions of the methyl and piperidine-4-carboxamide groups.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. Some general properties of 1,2,4-oxadiazole derivatives include a molecular weight of around 113.12 g/mol and a form of solid .Applications De Recherche Scientifique

Molecular Interaction and Conformational Analysis

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities to the query chemical) has been identified as a potent antagonist for the CB1 cannabinoid receptor. The research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This compound and its analogs were analyzed through 3D-QSAR models, suggesting the dominance of specific ring moieties in steric binding interactions with the receptor, providing insights into antagonist activity and receptor interactions (Shim et al., 2002).

CGRP Receptor Inhibition

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1) is a potent CGRP receptor antagonist. A convergent, stereoselective, and economical synthesis for its hydrochloride salt was developed and demonstrated on a multikilogram scale, providing insights into process routes and synthesis challenges for compounds targeting the CGRP receptor (Cann et al., 2012).

Biological Activities and Applications

Tubulin Inhibition and Antiproliferative Activity

4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides represent a new chemical class of antiproliferative agents acting as tubulin inhibitors. A compound from this class exhibited 120 nM potency in an antiproliferative assay and demonstrated increased numbers of mitotic cells following treatment of a leukemia cell line, underscoring the compound's potential in cancer therapy (Krasavin et al., 2014).

Antibacterial Activity

Compounds containing the 1,3,4-Oxadiazole structure have exhibited biological activities, including moderate to potent antibacterial effects. In one study, a series of N-substituted derivatives demonstrated antibacterial efficacy against both Gram-negative and Gram-positive bacteria, highlighting the antimicrobial potential of compounds with similar structural features (Khalid et al., 2016).

Alzheimer's Disease Treatment Potential

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore new drug candidates for Alzheimer’s disease. The compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase, demonstrating their potential utility in treating neurodegenerative diseases like Alzheimer’s (Rehman et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWVRWORVFZHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

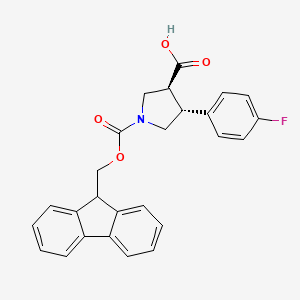

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

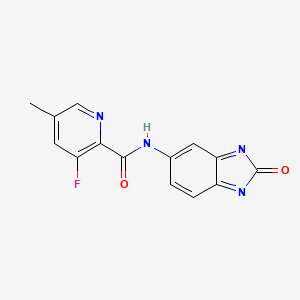

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)

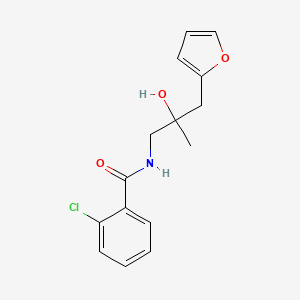

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)

![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)